molecular formula C9H9ClN2OS B2877758 7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 100003-82-5

7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2877758
CAS No.: 100003-82-5
M. Wt: 228.69
InChI Key: HLZAYTBCQHKUMI-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring The presence of a chloromethyl group at the 7th position and methyl groups at the 2nd and 3rd positions further distinguishes this compound

Preparation Methods

The synthesis of 7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the [3 + 3] annulation of amidines with saturated ketones under copper catalysis . This method provides a straightforward approach to constructing the thiazolopyrimidine core. Additionally, industrial production methods may involve multi-step synthesis processes that include the formation of intermediate compounds followed by cyclization reactions to yield the final product.

Chemical Reactions Analysis

7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hypochlorite, molecular bromine, and various nucleophiles such as piperidine and morpholine . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where maintaining acetylcholine levels is crucial for cognitive function.

Comparison with Similar Compounds

7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one can be compared to other thiazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as an acetylcholinesterase inhibitor, which distinguishes it from other similar compounds.

Properties

IUPAC Name

7-(chloromethyl)-2,3-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9-11-7(4-10)3-8(13)12(5)9/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZAYTBCQHKUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CC(=O)N12)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This compound was synthesized from 2-amino-4,5-dimethylthiazole (5.0 g, 30.365 mmol) and ethyl chloroacetoacetate (6.519 g, 42.511 mmol) in polyphosphoric acid (40.0 g) according to the procedure described in Step 1, Intermediate 2 to afford 10.0 g of the desired compound as a black solid; 1H NMR (300 MHz, DMSO-d6) δ 2.28 (s, 3H), 2.60 (s, 3H), 4.52 (s, 1H), 6.25 (s, 1H); ESI-MS (m/z) 229.60 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.519 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound was synthesized from 2-amino-4,5-dimethylthiazole (5.0 g, 30.365 mmol) and ethyl chloroacetoacetate (6.519 g, 42.511 mmol) in polyphosphoric acid (40.0 g) according to the procedure described in Step 1, Intermediate 2 to afford 10.0 g of the desired compound as a black solid; 1H NMR (300 MHz, DMSO-d6) δ 2.28 (s, 3H), 2.60 (s, 3H), 4.52 (s, 1H), 6.25 (s, 1H); ESI-MS (m/z) 229.60 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.519 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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